Dichloro[(chloromethyl)sulfanyl]methane
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Overview
Description
Dichloro[(chloromethyl)sulfanyl]methane is an organochlorine compound with the molecular formula C2H3Cl3S It is characterized by the presence of two chlorine atoms, a chloromethyl group, and a sulfanyl group attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro[(chloromethyl)sulfanyl]methane can be synthesized through several methods. One common approach involves the chlorination of methanesulfonyl chloride with thionyl chloride or phosgene . Another method includes the reaction of methane with sulfuryl chloride in a radical reaction . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reactors and continuous flow systems can enhance the efficiency of these production methods.
Chemical Reactions Analysis
Types of Reactions
Dichloro[(chloromethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a variety of substituted methane derivatives.
Scientific Research Applications
Dichloro[(chloromethyl)sulfanyl]methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which dichloro[(chloromethyl)sulfanyl]methane exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichloro[(chloromethyl)sulfanyl]methane include:
Dichloromethane (CH2Cl2): A widely used solvent with similar chlorinated structure.
Methanesulfonyl chloride (CH3SO2Cl): An organosulfur compound used in organic synthesis.
Chloromethyl methyl ether (ClCH2OCH3): A chlorinated ether used in formylation reactions.
Uniqueness
This compound is unique due to the presence of both chloromethyl and sulfanyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
CAS No. |
64258-21-5 |
---|---|
Molecular Formula |
C2H3Cl3S |
Molecular Weight |
165.5 g/mol |
IUPAC Name |
dichloro(chloromethylsulfanyl)methane |
InChI |
InChI=1S/C2H3Cl3S/c3-1-6-2(4)5/h2H,1H2 |
InChI Key |
BTRWGGXMWPNLGA-UHFFFAOYSA-N |
Canonical SMILES |
C(SC(Cl)Cl)Cl |
Origin of Product |
United States |
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